molecular formula C14H16O3 B1323808 trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid CAS No. 733740-51-7

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323808
CAS No.: 733740-51-7
M. Wt: 232.27 g/mol
InChI Key: FUYQQVMUACOFNJ-NWDGAFQWSA-N
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Description

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol It is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a phenylethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethyl Ketone Moiety: This step involves the addition of a phenylethyl group to the cyclopentane ring, often through Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the phenylethyl ketone moiety.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other substituted products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Chiral Studies: Its chiral nature makes it useful in studies related to stereochemistry and enantiomeric purity.

Biology and Medicine:

    Pharmacological Research: The compound’s structural features make it a candidate for drug development and pharmacological studies.

    Biochemical Pathways: It can be used to study biochemical pathways involving carboxylic acids and ketones.

Industry:

    Material Science:

    Catalysis: It may serve as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenylethyl ketone moiety can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
  • cis-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid
  • trans-2-(2-Hydroxy-2-phenylethyl)cyclopentane-1-carboxylic acid

Comparison:

  • Structural Differences: The presence of different ring sizes (cyclopentane vs. cyclohexane) and different stereochemistry (trans vs. cis) can significantly affect the compound’s chemical and biological properties.
  • Unique Features: trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, a phenylethyl ketone moiety, and a carboxylic acid group, which together confer distinct reactivity and potential applications.

Properties

IUPAC Name

(1R,2S)-2-phenacylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYQQVMUACOFNJ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178236
Record name rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-51-7
Record name rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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